molecular formula C17H21N5 B2640068 N-(tert-butyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890889-65-3

N-(tert-butyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2640068
CAS No.: 890889-65-3
M. Wt: 295.39
InChI Key: JIYWOFIHERIBDF-UHFFFAOYSA-N
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Description

N-(tert-butyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core This compound is notable for its unique structural attributes, which include a tert-butyl group and a dimethylphenyl group

Scientific Research Applications

N-(tert-butyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of diseases involving specific molecular targets.

    Industry: The compound is utilized in the development of new materials and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactionsCommon reagents used in these reactions include dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP), which facilitate esterification and amide formation .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which allow for precise control over reaction conditions and improved yields. These systems enable the direct introduction of tert-butoxycarbonyl groups into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines and alcohols .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

    N-(tert-butyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: shares similarities with other pyrazolo[3,4-d]pyrimidine derivatives, such as:

Uniqueness

The presence of both tert-butyl and dimethylphenyl groups differentiates it from other similar compounds, potentially enhancing its reactivity and biological activity .

Properties

IUPAC Name

N-tert-butyl-1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5/c1-11-6-7-13(8-12(11)2)22-16-14(9-20-22)15(18-10-19-16)21-17(3,4)5/h6-10H,1-5H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYWOFIHERIBDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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